2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been found to exhibit a wide range of biological activities.
Scientific Research Applications
Anticancer Activity
Benzimidazole derivatives, including compounds similar to "2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole," have been extensively studied for their anticancer properties. For instance, novel nitroimidazole derivatives have shown potent anticancer activities against various human cancer cell lines, indicating the relevance of benzimidazole and imidazole frameworks in the development of new anticancer agents (Al-Soud et al., 2021).
Corrosion Inhibition
Benzimidazole derivatives have also been investigated for their corrosion inhibition properties. A study demonstrated that synthesized benzimidazole derivatives effectively inhibited corrosion of N80 steel in hydrochloric acid solution, suggesting their potential application in protecting metal surfaces from corrosive environments (Yadav et al., 2016).
Antimicrobial Activity
Research on pyridine derivatives, which share structural similarities with benzimidazole compounds, revealed significant antibacterial and antifungal activities. This suggests the potential of "this compound" in developing new antimicrobial agents (Patel & Agravat, 2007).
Electrochemical Synthesis
Electrochemical methods have been applied to synthesize arylthiobenzazoles from precursors containing the piperazine unit, indicating the versatility of electrochemical synthesis in generating compounds with potential biological activities (Amani & Nematollahi, 2012).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antimicrobial activity, suggesting potential targets could be bacterial enzymes or structures .
Mode of Action
It’s suggested that similar compounds may inhibit dna gyrase, an enzyme involved in dna replication in bacteria . This inhibition could disrupt bacterial growth and replication, leading to the antimicrobial effects observed.
Biochemical Pathways
If the compound does inhibit dna gyrase as suggested, it would affect the dna replication pathway in bacteria, leading to cell death .
Result of Action
If the compound does inhibit dna gyrase, it could lead to the disruption of bacterial dna replication, resulting in cell death and thus exhibiting antimicrobial activity .
properties
IUPAC Name |
2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c20-23(21,14-6-3-11-22-14)19-9-7-18(8-10-19)15-16-12-4-1-2-5-13(12)17-15/h1-6,11H,7-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCYPGQHNUJQDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.